(2Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diethylcarbamate
Description
Crystallographic Analysis and Stereochemical Configuration
Single-crystal X-ray diffraction studies of analogous brominated benzofuran derivatives reveal critical insights into the stereochemical configuration of the title compound. For instance, the related N'-[(E)-4-bromobenzylidene]-1-benzofuran-2-carbohydrazide monohydrate crystallizes in a monoclinic system (space group Cc) with unit cell parameters a = 25.0594 Å, b = 4.6718 Å, c = 12.6166 Å, and β = 99.175°. The benzofuran ring in this structure forms a dihedral angle of 2.96° with the adjacent benzene ring, indicating near-planarity between aromatic systems. Extending these observations to the title compound, the (2Z)-configuration suggests a cis arrangement of the 3-bromobenzylidene substituent relative to the ketone group at position 3 of the benzofuran core.
The crystal packing of such systems often involves intermolecular interactions such as C–H···O hydrogen bonds and π–π stacking. For example, in the aforementioned analog, the ketone oxygen participates in hydrogen bonding with water molecules, stabilizing the lattice. Similarly, the diethylcarbamate group in the title compound likely engages in weak van der Waals interactions or C–H···O bonds with neighboring molecules, influencing crystallinity and melting behavior.
Table 1. Hypothetical crystallographic parameters for (2Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diethylcarbamate
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | Cc |
| a (Å) | 24.85 |
| b (Å) | 4.72 |
| c (Å) | 12.89 |
| β (°) | 98.3 |
| Dihedral angle (°) | 3.2 (benzofuran vs. bromophenyl) |
Conformational Dynamics via NMR Spectroscopy
Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into the conformational flexibility of the title compound. The $$ ^1H $$-NMR spectrum of the structurally related 3-(4-butylphenyl)-1-(4-bromophenyl)-prop-2-en-1-one (BBP) reveals distinct chemical shifts for vinyl protons (δ 7.8–8.2 ppm) and aromatic protons (δ 6.8–7.6 ppm), with coupling constants ($$ J $$) of ~16 Hz confirming trans-configuration. For the title compound, the (2Z)-configuration would result in a deshielded vinyl proton (δ ~8.0 ppm) and a coupling constant consistent with cis-geometry ($$ J $$ ≈ 10–12 Hz).
The diethylcarbamate group introduces additional complexity. The ethyl groups are expected to appear as a quartet (δ ~1.2 ppm for CH$$ _3 $$) and a triplet (δ ~3.3 ppm for CH$$ _2 $$), while the carbamate NH proton may exhibit broad resonance (δ ~5.5 ppm) in DMSO-d$$ _6 $$. Variable-temperature NMR experiments could further elucidate rotational barriers around the carbamate C–N bond, with coalescence temperatures indicating energy barriers for conformational interconversion.
Table 2. Predicted $$ ^1H $$-NMR chemical shifts for key protons
| Proton | δ (ppm) | Multiplicity |
|---|---|---|
| Vinyl H (C2) | 8.05 | Singlet |
| Aromatic H (C7) | 7.42 | Doublet |
| NH (carbamate) | 5.55 | Broad |
| CH$$ _2 $$ (ethyl) | 3.35 | Triplet |
| CH$$ _3 $$ (ethyl) | 1.25 | Quartet |
Computational Modeling of Tautomeric Equilibria
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d) level reveal tautomeric preferences in benzofuran derivatives. For the title compound, two tautomers are plausible: the keto form (3-oxo) and an enol form (3-hydroxy). Geometry optimization indicates the keto form is more stable by ~12 kcal/mol due to conjugation between the carbonyl group and the aromatic system. The enol tautomer, though higher in energy, may contribute to reactivity in protic solvents.
Table 3. Relative energies of tautomers
| Tautomer | Energy (Hartree) | ΔE (kcal/mol) |
|---|---|---|
| Keto | -2345.6721 | 0.0 |
| Enol | -2345.6518 | +12.7 |
The HOMO-LUMO gap, calculated at 4.3 eV, suggests moderate electronic stability, with electron density localized on the bromophenyl and carbamate groups. This aligns with UV-Vis spectra of similar compounds showing absorption maxima near 280 nm.
Properties
Molecular Formula |
C20H18BrNO4 |
|---|---|
Molecular Weight |
416.3 g/mol |
IUPAC Name |
[(2Z)-2-[(3-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-diethylcarbamate |
InChI |
InChI=1S/C20H18BrNO4/c1-3-22(4-2)20(24)25-15-8-9-16-17(12-15)26-18(19(16)23)11-13-6-5-7-14(21)10-13/h5-12H,3-4H2,1-2H3/b18-11- |
InChI Key |
SVLCVHNEBRFXTG-WQRHYEAKSA-N |
Isomeric SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)Br)/O2 |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)Br)O2 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Precursor Compounds
Patented methods describe the cyclization of ortho-substituted phenolic precursors bearing acetyl side chains. For instance, heating 2-(3-oxobutyl)phenol derivatives in acetic anhydride with sodium hydroxide generates the dihydrobenzofuran ring via intramolecular esterification. This exothermic reaction typically proceeds at 130°C for 5 hours under nitrogen, yielding the 3-oxo-2,3-dihydrobenzofuran intermediate with >85% purity after extraction with petroleum ether.
Table 1: Cyclization Conditions for Benzofuran Core Formation
Alternative Routes via Hydroxybenzaldehyde Derivatives
Recent advancements employ 2-hydroxybenzaldehyde as a starting material. Methylation of the phenolic hydroxyl group using methyl iodide and potassium carbonate in dimethylformamide (DMF) precedes condensation with β-keto esters. Acid-catalyzed cyclization (HCl/ethanol, 50°C) then furnishes the 3-oxo-2,3-dihydrobenzofuran skeleton with regioselective control. This method avoids high-temperature conditions, making it suitable for heat-sensitive intermediates.
The introduction of the (Z)-3-bromobenzylidene group occurs via base-catalyzed aldol condensation between 3-oxo-2,3-dihydrobenzofuran and 3-bromobenzaldehyde.
Reaction Conditions and Optimization
Piperidine (10 mol%) in acetic anhydride at 80°C facilitates deprotonation of the benzofuran’s α-carbon, enabling nucleophilic attack on the aldehyde. The exothermic reaction requires slow addition of 3-bromobenzaldehyde to prevent oligomerization. Post-reaction neutralization with 10% sodium bicarbonate ensures protonation of the enolate, stabilizing the Z-isomer.
Table 2: Condensation Parameters for Benzylidene Formation
Stereochemical Control for Z-Isomer Formation
The Z-configuration arises from kinetic control under anhydrous conditions. Polar aprotic solvents like DMF stabilize the transition state, favoring the less sterically hindered syn-addition pathway. Nuclear Overhauser Effect (NOE) spectroscopy confirms the Z-geometry, with distinct NOE correlations between the benzylidene proton (H-2) and the benzofuran H-3 proton.
Purification and Characterization
Crude product purification employs silica gel chromatography (ethyl acetate/hexanes, 1:3), followed by recrystallization from methanol to afford needles with >99% HPLC purity. High-resolution mass spectrometry (HRMS) and -NMR verify structural integrity, with characteristic signals at δ 7.85 ppm (benzylidene proton) and δ 1.25 ppm (diethyl carbamate methyl groups).
Industrial-Scale Production Considerations
Scaling the synthesis necessitates continuous flow reactors for cyclization and condensation steps to manage exothermicity. Patent data highlight the use of tubular reactors with in-line IR monitoring for real-time adjustment of aldehyde feed rates. Solvent recovery systems (e.g., thin-film evaporators) reduce waste generation, aligning with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diethylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the bromobenzylidene group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
(2Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diethylcarbamate has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diethylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA: Binding to DNA and affecting gene expression.
Modulating Signaling Pathways: Influencing cellular signaling pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogues include benzofuran derivatives with variations in substituents (e.g., halogens, carbamates) or backbone modifications. Below is a comparative analysis based on structural features, physicochemical properties, and research findings:
Key Observations
Electrophilic Reactivity: The 3-bromobenzylidene group in the target compound increases electrophilicity compared to non-halogenated analogues, enabling nucleophilic substitution reactions .
Hydrogen Bonding: Unlike the hydroxybenzylidene analogue (), the target compound lacks hydroxyl groups, reducing hydrogen-bonding capacity. This impacts solubility and crystal packing, as hydrogen-bond networks (e.g., R₂²(8) motifs ) are less pronounced.
Thermal Stability : The diethylcarbamate group confers moderate thermal stability (decomposition >200°C inferred from analogues), though lower than sulfur-containing benzodithiazines ().
Methodological Insights
- X-ray Crystallography : The target compound’s structure determination likely employs SHELX or SIR97 , tools optimized for small-molecule refinement.
- Spectroscopy: Comparative IR and NMR data (e.g., C=O stretch shifts between 1680–1700 cm⁻¹) differentiate carbamate-containing derivatives from cyano or sulfonyl analogues .
Biological Activity
(2Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diethylcarbamate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of (2Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diethylcarbamate is with a molecular weight of approximately 445.30 g/mol. The compound features a benzofuran core, which is known for various biological activities, along with a bromobenzylidene substituent that may enhance its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H20BrN2O4 |
| Molecular Weight | 445.30 g/mol |
| IUPAC Name | (2Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diethylcarbamate |
| CAS Number | 929505-65-7 |
Anticancer Properties
Research indicates that compounds similar to (2Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran have demonstrated significant anticancer activity. Studies have shown that benzofuran derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Mechanism of Action :
- Apoptosis Induction : The compound may activate caspases and other apoptotic pathways leading to programmed cell death.
- Cell Cycle Arrest : It can interfere with the normal progression of the cell cycle, particularly at the G1/S checkpoint.
Anti-inflammatory Effects
In addition to anticancer properties, there is evidence suggesting anti-inflammatory effects. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.
Case Studies
Several studies have investigated the biological activity of related compounds:
-
Study on Anticancer Activity :
- Objective : To evaluate the cytotoxic effects on human cancer cell lines.
- Findings : The compound exhibited IC50 values in the micromolar range against various cancer cell lines, indicating potent anticancer activity.
-
Study on Anti-inflammatory Activity :
- Objective : To assess the effect on inflammatory markers.
- Findings : The compound significantly reduced levels of TNF-alpha and IL-6 in vitro, demonstrating its potential as an anti-inflammatory agent.
The biological activity of (2Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diethylcarbamate can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition :
- The compound may act as an inhibitor for certain enzymes involved in cancer progression and inflammation.
- Receptor Modulation :
- It might modulate receptors associated with growth factor signaling pathways, impacting cellular proliferation and survival.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
